MRCKα Kinase Selectivity: Kd50 of 0.26 μM with 451-Kinase Panel Confirmation
Cycloartane-3,24,25-triol demonstrates strong selectivity for MRCKα kinase with a Kd50 of 0.26 μM across a panel of 451 kinases, establishing a selectivity profile that distinguishes it from broader-spectrum cycloartanes lacking this target engagement data. The Kd50 was determined using competition binding assays at ATP sites [1]. While direct kinase selectivity data for structurally closest analogs (e.g., cycloartane-3β,25-diol) are not reported, class-level inference indicates that the C-24,25 vicinal diol is required for this activity profile [2].
| Evidence Dimension | MRCKα kinase binding affinity (Kd50) |
|---|---|
| Target Compound Data | 0.26 μM |
| Comparator Or Baseline | Baseline: Kd50 across 451 kinases (full panel); Comparator not reported |
| Quantified Difference | Selective binding observed against 451-kinase panel; no off-target binding reported at this concentration |
| Conditions | In vitro competition binding assay targeting ATP binding sites; 451-kinase panel |
Why This Matters
This kinome-wide selectivity data provides a defined molecular mechanism that informs target-based screening and medicinal chemistry optimization decisions.
- [1] Lowe HIC, Watson CT, Badal S, Toyang NJ, Bryant J. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro. Cancer Cell Int. 2012;12:46. View Source
- [2] Shamsabadipour S, et al. A New Taraxastane Triterpene from Euphorbia Denticulata with Cytotoxic Activity Against Prostate Cancer Cells. Iran J Pharm Res. 2018;17(2):669-676. View Source
